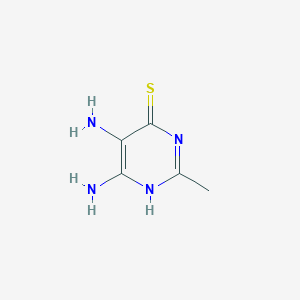
1-(Furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that features both furan and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of furan derivatives with benzoxazine precursors. One common method involves the Mannich reaction, where furfurylamine reacts with benzaldehyde and a phenolic compound under acidic conditions to form the oxazine ring . The reaction is usually carried out in a solvent such as toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazine ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines and other reduced forms of the oxazine ring.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with high thermal stability and low flammability
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can undergo metabolic transformations, producing reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazine derivatives: Compounds with similar oxazine rings but different substituents.
Furan derivatives: Compounds with furan rings but lacking the oxazine moiety.
Isoindoline-1,3-dione derivatives: Compounds with similar dione structures but different ring systems.
Uniqueness
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the combination of furan and oxazine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57385-07-6 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)14(13(16)18-12)8-9-4-3-7-17-9/h1-7H,8H2 |
InChI Key |
FYLGUCCXJTVZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


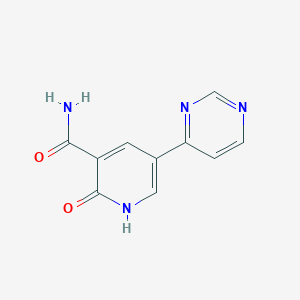
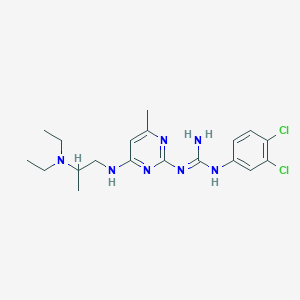
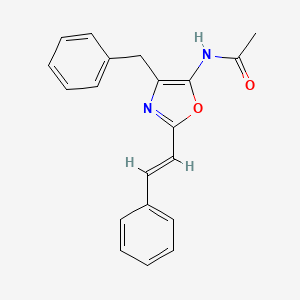

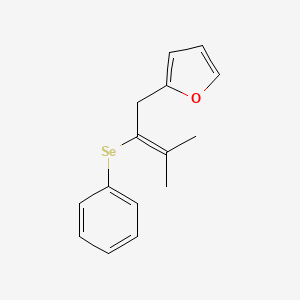
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)


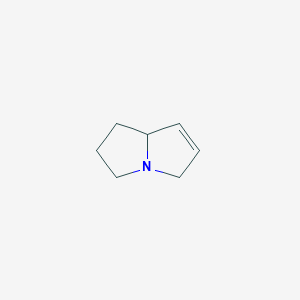
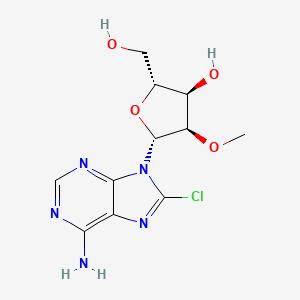
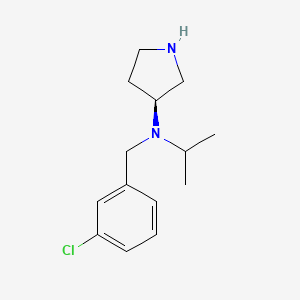
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
